![molecular formula C21H20N4O3 B2945524 3-pentyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1207051-15-7](/img/structure/B2945524.png)
3-pentyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
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Description
3-pentyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione, also known as PPOQ, is a quinazoline derivative. It has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects.
Scientific Research Applications
Synthesis and Characterization
Research efforts have led to the synthesis and characterization of novel bioactive compounds containing the 1,2,4-oxadiazole ring, indicative of the chemical interest in structures similar to 3-pentyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione. These compounds have shown promise in various biological activities, highlighting the versatility of the oxadiazole moiety and its derivatives in drug design and development (Maftei et al., 2013).
Biological Activities
Several derivatives of quinazoline and oxadiazole have been synthesized and assessed for their antimicrobial and antitumor activities, showing significant biological efficacy. For instance, compounds with the oxadiazole ring have been tested against a panel of cell lines, exhibiting potent antitumor activity (Maftei et al., 2013). This suggests potential therapeutic applications for related compounds in treating cancer.
Pharmaceutical Intermediates
Compounds featuring the quinazoline-2,4-dione structure are important intermediates in pharmaceutical manufacturing. They serve as key building blocks for the synthesis of a variety of drugs, indicating the importance of research into their synthesis and functionalization (Vessally et al., 2017). This highlights the potential of 3-pentyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione derivatives in contributing to new drug developments.
Antimalarial Research
Innovative approaches to antimalarial drug development have included the synthesis of novel hybrid molecules incorporating quinazoline-2,4-dione analogs. These efforts aim at identifying potent inhibitors against malaria through both synthetic and in silico molecular docking studies, underscoring the relevance of quinazoline derivatives in the search for new antimalarial therapies (Abdelmonsef et al., 2020).
Environmental and Green Chemistry
The synthesis of quinazoline-2,4(1H,3H)-dione derivatives using environmentally friendly methods has been explored, reflecting the ongoing interest in developing sustainable chemical processes. This area of research emphasizes the importance of green chemistry principles in the synthesis of complex molecules, potentially including environmentally benign routes for compounds like 3-pentyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione (Vessally et al., 2017).
properties
IUPAC Name |
3-pentyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-2-3-7-12-25-20(26)16-11-10-15(13-17(16)22-21(25)27)19-23-18(24-28-19)14-8-5-4-6-9-14/h4-6,8-11,13H,2-3,7,12H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAKRVVQIXOIEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-pentyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione |
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